(E)-5-(2-Bromovinyl)uracil

Overview

Description

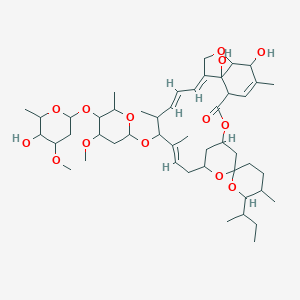

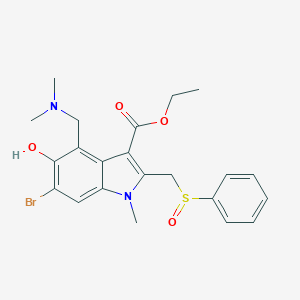

(E)-5-(2-Bromovinyl)uracil is a pyrimidine base and an inactive metabolite of the antiviral agents sorivudine and (E)-5-(2-bromovinyl)-2’-deoxyuridine . This compound is known for its role in the catabolism and antitumor activity of 5-fluorouracil . It is also a metabolite produced by human gut flora .

Mechanism of Action

Target of Action

(E)-5-(2-Bromovinyl)uracil, also known as BVU, is a compound that primarily targets the dihydropyrimidine metabolic pathway . This pathway plays a crucial role in the metabolism of certain antiviral drugs, such as sorivudine .

Mode of Action

BVU is a metabolite of sorivudine, an antiviral drug . It is produced by gut flora and is metabolically activated by dihydropyrimidine . This activation leads to a mechanism-based inhibition, which is a type of irreversible enzyme inhibition that can lead to a fatal drug-drug interaction between sorivudine and 5-fluorouracil (5-FU) .

Biochemical Pathways

The biochemical pathway affected by BVU is the dihydropyrimidine metabolic pathway . This pathway is involved in the metabolism of pyrimidine bases, which are key components of nucleic acids. When BVU is introduced into this pathway, it can cause a disruption in the normal metabolism of these bases, leading to potential toxic effects .

Pharmacokinetics

The pharmacokinetics of BVU are closely tied to its metabolism by gut flora and activation by dihydropyrimidine .

Result of Action

The molecular and cellular effects of BVU’s action primarily involve the disruption of normal pyrimidine base metabolism . This can lead to a buildup of toxic metabolites and potential damage to cells and tissues .

Action Environment

The action of BVU is influenced by environmental factors such as the composition of the gut microbiome, which can affect the conversion of sorivudine to BVU . Additionally, factors such as diet and medication use can potentially influence the efficacy and stability of BVU .

Preparation Methods

The synthesis of (E)-5-(2-Bromovinyl)uracil involves the reaction of uracil with 2-bromoacetaldehyde under specific conditions . The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate. The product is then purified through recrystallization.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

(E)-5-(2-Bromovinyl)uracil undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.

Common reagents used in these reactions include bases like potassium carbonate and solvents such as DMF . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(E)-5-(2-Bromovinyl)uracil has several scientific research applications:

Comparison with Similar Compounds

(E)-5-(2-Bromovinyl)uracil is unique due to its specific interaction with dihydropyrimidine dehydrogenase and its role as a metabolite of antiviral agents . Similar compounds include:

(E)-5-(2-Bromovinyl)-2’-deoxyuridine: Another metabolite of sorivudine with antiviral properties.

5-Fluorouracil: A chemotherapeutic agent whose efficacy is enhanced by this compound.

Sorivudine: An antiviral agent metabolized to this compound.

These compounds share structural similarities but differ in their specific applications and mechanisms of action.

Properties

IUPAC Name |

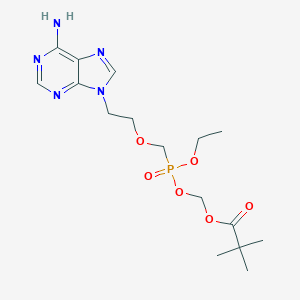

5-[(E)-2-bromoethenyl]-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O2/c7-2-1-4-3-8-6(11)9-5(4)10/h1-3H,(H2,8,9,10,11)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLXGZIDBSXVMLU-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC(=O)N1)C=CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=O)NC(=O)N1)/C=C/Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801310909 | |

| Record name | (E)-5-(2-Bromovinyl)uracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801310909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69304-49-0 | |

| Record name | (E)-5-(2-Bromovinyl)uracil | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69304-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromovinyluracil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069304490 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (E)-5-(2-Bromovinyl)uracil | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801310909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does (E)-5-(2-Bromovinyl)uracil exert its antiviral effect?

A1: While BVU itself doesn't have direct antiviral activity, it's a metabolite of the antiviral drug Sorivudine. Sorivudine, after being metabolized to BVU by gut flora, is further phosphorylated inside herpesvirus-infected cells. This phosphorylated form then interferes with viral DNA polymerase, blocking viral replication. [, , ]

Q2: Why is this compound's interaction with dihydropyrimidine dehydrogenase (DPD) significant?

A2: BVU acts as a suicide inhibitor of DPD, the enzyme responsible for the breakdown of 5-fluorouracil (5-FU). This inhibition prevents 5-FU degradation, leading to dangerously high levels of 5-FU in the body. This interaction sadly led to several patient deaths in Japan. [, , ]

Q3: How does this compound inactivate DPD?

A3: BVU is reduced to a reactive metabolite by DPD in the presence of NADPH. This metabolite then forms a covalent bond with a cysteine residue (Cys671) within the pyrimidine-binding domain of DPD, irreversibly inactivating the enzyme. [, ]

Q4: Can the inhibition of DPD by this compound be predicted?

A4: Yes, in vitro studies using rat and human liver enzymes demonstrate that BVU's inhibitory effect on DPD is time- and concentration-dependent. This information, combined with pharmacokinetic modeling, can predict potential drug interactions in vivo. []

Q5: Is this compound a substrate for DPD?

A5: No, BVU itself is not a substrate for DPD, but rather an irreversible inhibitor. This is in contrast to thymine and 5-FU, which are both readily metabolized by DPD. []

Q6: How is this compound metabolized in the body?

A6: BVU is primarily generated in the gut from the antiviral drug Sorivudine by the action of bacterial phosphorylases, particularly those found in Bacteroides species. []

Q7: What structural features of this compound are crucial for its interaction with DPD?

A7: The (E)-5-(2-bromovinyl) substituent is essential for BVU's interaction with DPD. Replacing it with other halogens like chlorine reduces the inhibitory potency. []

Q8: Are there analogues of this compound with similar activity?

A8: Yes, numerous analogues containing the (E)-5-(2-bromovinyl) group have been synthesized. These often show similar activity profiles to BVU, including selective activity against VZV. []

Q9: What is the impact of the sugar moiety on the activity of this compound analogues?

A9: The type of sugar moiety significantly influences the activity of BVU analogues. For instance, BVaraU with an arabinose sugar shows less potent anti-EBV activity compared to BVDU, which has a deoxyribose sugar. []

Q10: Have researchers explored modifying the uracil ring of this compound to alter its activity?

A10: Yes, researchers have synthesized and evaluated derivatives with modifications to the uracil ring. For instance, replacing the uracil with a 2,4-dimethoxypyrimidine resulted in compounds with varying antiviral activity against HSV-1 and VZV. []

Q11: Has this compound shown activity against any viruses in vitro?

A11: While BVU is not directly antiviral, its prodrug, Sorivudine, and related analogues like BVaraU have demonstrated activity against various herpesviruses, including HSV-1, HSV-2, VZV, and EBV in cell culture. [, , , , ]

Q12: Has the efficacy of this compound prodrugs been investigated in animal models?

A12: Yes, studies in mice have shown that BVaraU can protect against lethal HSV-1 infections and improve survival rates. Similar studies in monkeys have demonstrated its efficacy against simian varicella virus. [, , ]

Q13: What are the major safety concerns associated with this compound ?

A13: The primary concern is the potential for lethal drug interactions, particularly with 5-FU and its prodrugs. This interaction stems from BVU's potent inhibition of DPD, leading to toxic 5-FU accumulation. [, , , ]

Q14: How has the this compound and 5-FU interaction impacted drug development?

A14: This interaction highlighted the importance of screening for potential drug interactions early in the drug development process. It emphasized the need for thorough understanding of drug metabolism and the use of in vitro and in silico models to predict potential risks. [, ]

Q15: Are there ongoing efforts to develop safer analogues or prodrugs of this compound?

A15: Yes, researchers are actively exploring modifications to the structure of BVU and its prodrugs to minimize DPD inhibition while retaining antiviral activity. One example is the development of bicyclic nucleoside analogues (BCNAs) that exhibit potent anti-VZV activity without inhibiting DPD. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.